molecular formula C16H14FN3OS B1621168 4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol CAS No. 217487-47-3

4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol

Cat. No.: B1621168
CAS No.: 217487-47-3
M. Wt: 315.4 g/mol
InChI Key: CAQNCYJKSKYPSA-UHFFFAOYSA-N
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Description

4-{2-[4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol (CAS 217487-47-3) is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a mercapto (-SH) group at position 5, and a phenethyl-phenol moiety at position 2. Its molecular formula is C₁₆H₁₄FN₃OS, with a molar mass of 315.37 g/mol and a melting point of 204°C . The compound is synthesized via precursors such as 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, followed by Schiff base formation or alkylation reactions .

Properties

IUPAC Name

4-(4-fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c17-12-4-6-13(7-5-12)20-15(18-19-16(20)22)10-3-11-1-8-14(21)9-2-11/h1-2,4-9,21H,3,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQNCYJKSKYPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=NNC(=S)N2C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383843
Record name 4-(4-Fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

217487-47-3
Record name 4-(4-Fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol typically involves multiple steps. One common approach is the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form 4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole. This intermediate is then reacted with 4-bromophenethyl alcohol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Thiol-Based Reactions

The 5-mercapto group on the triazole ring undergoes characteristic thiol reactions:

Reaction TypeConditionsProductsKey Observations
S-Alkylation Base (Cs₂CO₃/K₂CO₃), polar aprotic solvent (DMF/DMSO), alkyl/aryl halides, 20–24 hr, RT–60°CTriazole-S-alkyl derivativesAlkylation occurs selectively at sulfur due to higher nucleophilicity vs phenolic -OH. Reaction efficiency depends on steric hindrance near SH group .
Oxidation H₂O₂ (30%), acidic/neutral conditions, RTDisulfide-linked dimerOxidation kinetics influenced by electron-withdrawing fluorophenyl group. Confirmed via MS and IR loss of S-H stretch (~2560 cm⁻¹) .
Metal Coordination Transition metal salts (Cu²⁺, Zn²⁺), ethanol/water, refluxMetal-thiolate complexesForms octahedral complexes via S and triazole-N donors. Stability order: Cu > Zn > Ni .

Phenolic Reactions

The para-substituted phenol group participates in:

Reaction TypeConditionsProductsNotes
Etherification Williamson synthesis: NaOH, alkyl bromides, phase-transfer catalystPhenolic ethersLimited by steric bulk from ethyl linker. 65–78% yields reported for analogous compounds .
Esterification AcCl/RCOCl, pyridine, 0°C→RTPhenolic estersAcetyl derivatives show improved solubility in apolar solvents .
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)Nitro/bromo derivativesDirected by -OH to ortho/para positions. Fluorine suppresses ring reactivity compared to non-fluorinated analogs .

Triazole Ring Modifications

The 1,2,4-triazole core enables:

ReactionReagentsOutcomeApplications
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN1- or N2-alkylated triazolesEnhances membrane permeability for bioactive derivatives .
Cyclocondensation Hydrazines, CS₂, NaOH (Fusion)Triazolo-fused heterocyclesForms triazolo[3,4-b]thiadiazines with antitumor potential .

Multicomponent Reactions

SystemComponentsProduct ClassBiological Relevance
Mannich ReactionFormaldehyde, secondary aminesAminomethyl derivativesIncreased anticancer activity via HDAC inhibition .
Click ChemistryAzides, CuSO₄/NaAscTriazole-triazole hybridsImproved pharmacokinetics in antimicrobial analogs .

Stability Under Physiological Conditions

Critical for drug development:

  • pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids). Degrades at pH >10 via S⁻ nucleophilic attack on ethyl linker .

  • Thermal Stability : Decomposition onset at 220°C (TGA data). Melt crystallization observed at 158–160°C .

Scientific Research Applications

4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the mercapto group can form covalent bonds with target proteins, leading to inhibition of their activity. The triazole ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name/Structure Substituents/Modifications Biological Activity/Properties Key Findings References
Target Compound (CAS 217487-47-3) 4-Fluorophenyl, phenol, ethyl linker N/A (structural focus) High thermal stability (m.p. 204°C)
2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol 2-Fluorophenyl, imino-phenol Low acute toxicity (Class IV) Validated via in silico and in vivo studies; potential antifungal candidate
(Z)-2-((2-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol (Y3) Hydrazone, hydroxyl at position 2 Tyrosinase inhibition (IC₅₀: 1.5 μM) Superior activity due to hydroxyl substitution; mixed-type inhibition
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol Methoxyphenyl, phenyl, thio-ethanol Antifungal, antibiotic (structural activity link) Novel synthesis; characterized via NMR and IR
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, thiazole-pyrazole hybrid Antimicrobial Demonstrated efficacy against bacterial strains

Key Insights:

Substituent Effects on Bioactivity :

  • Hydroxyl vs. Fluorine : Hydroxyl groups (e.g., in Y3) enhance tyrosinase inhibition (IC₅₀: 1.5 μM) compared to fluorine-substituted analogs, likely due to improved hydrogen bonding with enzyme active sites .
  • Position of Fluorine : The target compound’s 4-fluorophenyl group may confer metabolic stability over 2-fluorophenyl analogs (e.g., ), as para-substitution often reduces steric hindrance in binding interactions.

Structural Complexity and Activity: Compounds with extended aromatic systems (e.g., thiazole-pyrazole hybrids ) exhibit antimicrobial activity but may suffer from reduced solubility. The target compound’s phenethyl-phenol moiety balances hydrophobicity and hydrogen-bonding capacity.

Toxicity Profiles :

  • Low toxicity (Class IV) observed in 2-fluorophenyl analogs suggests the triazole-thiol scaffold is generally safe, though para-substituted derivatives like the target compound require further in vivo validation.

Synthetic Routes :

  • Schiff base formation (e.g., Y3 ) and S-alkylation (e.g., ) are common strategies. The target compound’s synthesis via precursor intermediates aligns with methods for scalable production.

Biological Activity

The compound 4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol , also known by its CAS number 217487-47-3 , is a derivative of the 1,2,4-triazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H14FN4OS
  • IUPAC Name : this compound

This structure features a phenolic group and a triazole moiety with a mercapto group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity. A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, derivatives of mercapto-substituted triazoles showed promising results against various cancer cell lines. Specifically, compounds similar to the target compound exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating their effectiveness in inhibiting cancer cell proliferation .

Cell Line IC50 Value (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it possesses significant free radical scavenging ability comparable to well-known antioxidants like ascorbic acid . This property is crucial for its potential use in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to the following mechanisms:

  • Enzyme Inhibition : The mercapto group can interact with metal ions and enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Cellular Uptake : The phenolic structure may facilitate cellular uptake and interaction with biological membranes.
  • Reactive Oxygen Species (ROS) Scavenging : The compound’s ability to donate electrons contributes to its antioxidant properties.

Case Studies

Several studies have documented the biological effects of similar triazole derivatives:

  • Cytotoxicity Evaluation : A study synthesized a series of triazole derivatives and evaluated their cytotoxicity using MTT assays. The results confirmed that compounds with similar structures to this compound exhibited significant cytotoxic effects against various cancer cell lines .
  • In Silico Studies : Computational studies have predicted favorable binding interactions between the compound and key biological targets involved in disease pathways. These predictions support further experimental validation and highlight the compound's therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing 4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol?

Methodological Answer: The synthesis typically involves multi-step protocols:

Triazole Core Formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., ethanol/HCl) to form the 1,2,4-triazole ring .

Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.

Schiff Base Conjugation : Reaction of intermediates with aldehydes (e.g., thiophene-2-carboxaldehyde) in methanol with catalytic acetic acid to form imine linkages .

Purification : Column chromatography or recrystallization to isolate the final product.
Key reaction parameters include temperature control (60–80°C) and pH adjustment to optimize yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • FT-IR : Identifies functional groups (e.g., -SH stretch at ~2500 cm⁻¹, phenolic -OH at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, triazole protons at δ 8.2–8.5 ppm) and carbon backbone .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and purity .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .

Q. What preliminary biological assays are recommended for initial activity screening?

Methodological Answer:

  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Tyrosinase or topoisomerase assays using UV-Vis spectroscopy to monitor substrate conversion (e.g., L-DOPA for tyrosinase) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Questions

Q. How can computational methods like DFT enhance understanding of its reactivity and bioactivity?

Methodological Answer:

  • Geometry Optimization : DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometry, confirming square pyramidal coordination in metal complexes .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, guiding derivative design .
  • Molecular Docking : Simulate binding interactions with targets (e.g., tyrosinase active site) to prioritize derivatives for synthesis .

Q. How can researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT) or literature analogs .
  • X-ray Crystallography : Resolve ambiguities in molecular structure (e.g., bond lengths, torsion angles) using single-crystal data (R factor < 0.05) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomerism or conformational flexibility .

Q. What strategies optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .
  • Microwave Assistance : Accelerate cyclization steps (e.g., triazole formation) with reduced reaction time (30 mins vs. 6 hrs) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What advanced techniques study its interaction with biological targets?

Methodological Answer:

  • Fluorescence Quenching : Measure binding constants (Kₐ ~10⁴ M⁻¹) by monitoring tryptophan residue quenching in target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
  • Surface Plasmon Resonance (SPR) : Determine real-time association/dissociation kinetics .

Q. How to design derivatives to improve pharmacokinetic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent Effect Reference
    -OH at C2 phenol↑ Tyrosinase inhibition (IC₅₀ = 1.5 μM)
    -F at para-phenyl↑ Lipophilicity (logP +0.3)
    -SCH₃ at triazole↓ Cytotoxicity (IC₅₀ > 50 μM)
  • Prodrug Design : Introduce ester groups to enhance solubility, which hydrolyze in vivo to active forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol
Reactant of Route 2
Reactant of Route 2
4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol

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